Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the naphthyridine ring system, along with the tert-butyl carbamate group, makes this compound a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors such as pyridine derivatives.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with the naphthyridine core.
Attachment of the Butylcarbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the naphthyridine ring and the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Scientific Research Applications
Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, including kinases and G-protein-coupled receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of enzymes, inhibiting their catalytic activity.
Receptor Modulation: It interacts with receptors on the cell surface, modulating signal transduction pathways.
DNA Intercalation: The naphthyridine ring can intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(3-amino[1,8]naphthyridin-4-yl)amino]butylcarbamate: Similar structure but with a different naphthyridine isomer.
Tert-butyl 4-[(3-aminoquinolin-4-yl)amino]butylcarbamate: Contains a quinoline ring instead of a naphthyridine ring.
Tert-butyl 4-[(3-aminopyridin-4-yl)amino]butylcarbamate: Contains a pyridine ring instead of a naphthyridine ring.
Uniqueness
Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate is unique due to its specific naphthyridine ring system, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
227318-81-2 |
---|---|
Molecular Formula |
C17H25N5O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[(3-amino-1,5-naphthyridin-4-yl)amino]butyl]carbamate |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)24-16(23)21-9-5-4-8-19-14-12(18)11-22-13-7-6-10-20-15(13)14/h6-7,10-11H,4-5,8-9,18H2,1-3H3,(H,19,22)(H,21,23) |
InChI Key |
HBOOVKROVITRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C2C(=NC=C1N)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.